molecular formula C17H20N2O4S B4713214 N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide

N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4713214
M. Wt: 348.4 g/mol
InChI Key: ZPOQDVCEYPFQSQ-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide is a chemical compound with potential applications in various fields of chemistry and pharmacology. It belongs to the class of benzamides, which are known for their diverse chemical and biological activities.

Synthesis Analysis

The synthesis of related benzamide compounds involves several steps, including methylation, thiocyanation, hydrolysis, and ethylation reactions. These processes yield compounds with specific structural characteristics and properties. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, an intermediate of amisulpride, demonstrates the complexity and precision required in the synthesis of such compounds (Yang Guo-jun, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computations. These analyses reveal the crystalline structure and the geometrical parameters of the molecules, providing insights into their chemical behavior and interactions (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, forming different metabolites and derivatives. These reactions include metabolic interconversion, as seen in the study of 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide and its metabolites (B. Kuo et al., 1993). Additionally, the addition of carbamoylsilane to N-sulfonylimines in benzamide synthesis highlights the complexity of chemical reactions involving these compounds (H. Liu et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their polymorphs, are characterized using X-ray powder diffractometry, thermal analysis, and spectroscopy. These studies provide information on the stability, melting points, and other physical characteristics of the compounds, which are essential for their practical applications (T. Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, such as their antimicrobial activity, are investigated through various assays. For instance, the study of 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their sulfones highlights the potential of benzamide derivatives in antimicrobial applications (Bhimagouda S. Patil et al., 2010).

Mechanism of Action

The mechanism of action of “N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide” is not available in the sources I found .

Future Directions

The compounds related to “N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide” are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics, and agrochemicals .

properties

IUPAC Name

3-(methanesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-16-8-6-13(7-9-16)10-11-18-17(20)14-4-3-5-15(12-14)19-24(2,21)22/h3-9,12,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOQDVCEYPFQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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